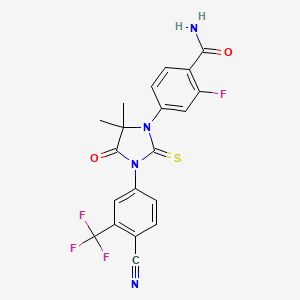
N-desmethyl enzalutamide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
N-desmethyl enzalutamide is the active metabolite of enzalutamide . Its primary target is the androgen receptor (AR) . The AR plays a crucial role in the development and progression of prostate cancer .
Mode of Action
This compound acts as an androgen receptor signaling inhibitor . It competitively inhibits the binding of androgens to the AR, preventing AR nuclear translocation, and inhibiting AR-mediated transcription of tumor genes . This results in cellular apoptosis and decreased prostate tumor volume .
Biochemical Pathways
The action of this compound affects the androgen receptor signaling pathway . By inhibiting the AR, it disrupts the normal function of the AR pathway, which is essential for prostate cancer cell growth and survival .
Pharmacokinetics
This compound is primarily eliminated by hepatic metabolism . It is formed from enzalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . Renal excretion is an insignificant elimination pathway for this compound . It has a longer terminal half-life than enzalutamide (7.8 days versus 5.8 days) . These properties impact the bioavailability and efficacy of the compound.
Result of Action
The inhibition of the AR by this compound leads to decreased prostate tumor volume . This is achieved through the induction of cellular apoptosis, a process of programmed cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is a moderate inducer of the cytochrome P450 enzymes CYP2C9 and CYP2C19, and a strong inducer of CYP3A4 . Therefore, coadministration with other drugs that interact with these enzymes, including CYP3A4, can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
N-desmethyl Enzalutamide interacts with various enzymes and proteins. It is formed from enzalutamide in the liver by the cytochrome P450 enzymes CYP2C8 and CYP3A4 . It has similar activity to that of enzalutamide and circulates at similar concentrations to those of enzalutamide at steady state .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits androgen receptor nuclear translocation, DNA binding, and coactivator mobilization, leading to cellular apoptosis and decreased prostate tumor volume .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits androgen receptor nuclear translocation, DNA binding, and coactivator mobilization . This leads to cellular apoptosis and decreased prostate tumor volume .
Temporal Effects in Laboratory Settings
This compound has a longer terminal half-life than enzalutamide (7.8 days versus 5.8 days) . It achieves steady state by day 28 and accumulates 8.3-fold with once-daily dosing .
Dosage Effects in Animal Models
In rats, this compound showed dose-independent pharmacokinetics at intravenous and oral doses of 0.5–5 mg/kg
Metabolic Pathways
This compound is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated by hepatic metabolism, while renal excretion is an insignificant elimination pathway for this compound .
Transport and Distribution
This compound is distributed primarily in 10 tissues (brain, liver, kidneys, testis, heart, spleen, lungs, gut, muscle, and adipose) and tissue-to-plasma ratios of this compound ranged from 0.406 (brain) to 10.2 (adipose tissue) .
Subcellular Localization
Given its role as an androgen receptor inhibitor, it is likely to be found in the nucleus where it can exert its effects on androgen receptor signaling .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de N-déméthyl MDV 3100 implique la déméthylation de l'Enzalutamide. Ce processus utilise généralement des enzymes cytochrome P450, en particulier CYP2C8 et CYP3A4, qui catalysent la réaction de déméthylation . Les conditions de réaction comprennent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des réglages de température contrôlés pour garantir une activité enzymatique optimale .
Méthodes de Production Industrielle
La production industrielle de N-déméthyl MDV 3100 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de bioréacteurs pour faciliter les réactions enzymatiques, assurant un rendement élevé et une pureté élevée du produit final. Le composé est ensuite purifié par des techniques chromatographiques et cristallisé pour une utilisation ultérieure .
Analyse Des Réactions Chimiques
Types de Réactions
N-déméthyl MDV 3100 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques, conduisant à la formation de différents dérivés.
Réactifs et Conditions Courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les voies de réaction souhaitées .
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués qui conservent la structure de base de N-déméthyl MDV 3100 .
Applications de la Recherche Scientifique
N-déméthyl MDV 3100 a un large éventail d'applications de recherche scientifique :
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de l'Enzalutamide et de ses dérivés.
Mécanisme d'Action
N-déméthyl MDV 3100 exerce ses effets en inhibant le récepteur des androgènes. Il se lie au récepteur avec une forte affinité, empêchant la liaison d'androgènes tels que la testostérone. Cette inhibition bloque l'activation et la translocation nucléaire du récepteur, empêchant ainsi la transcription des gènes sensibles aux androgènes . Le composé interfère également avec la liaison de l'ADN du récepteur des androgènes, inhibant davantage son activité .
Applications De Recherche Scientifique
N-desmethyl MDV 3100 has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
N-déméthyl MDV 3100 est unique en raison de sa forte puissance et de son action spécifique sur le récepteur des androgènes. Les composés similaires comprennent :
Enzalutamide : Le composé parent, qui inhibe également le récepteur des androgènes mais est métabolisé en N-déméthyl MDV 3100 pour ses effets actifs.
Apalutamide : Un composé similaire avec une structure chimique différente mais un mécanisme d'action similaire.
N-déméthyl MDV 3100 se distingue par sa puissance et son efficacité supérieures dans l'inhibition de l'activité du récepteur des androgènes, ce qui en fait un composé précieux dans le traitement du cancer de la prostate résistant à la castration .
Propriétés
IUPAC Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFOGZGIBIQRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111408 | |
| Record name | N-Desmethylenzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242137-16-1 | |
| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylenzalutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q1: How does N-desmethyl enzalutamide interact with its target and what are the downstream effects?
A1: this compound, like its parent compound enzalutamide, acts as an androgen receptor inhibitor. Both molecules bind to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone [, , ]. This inhibition disrupts downstream signaling pathways crucial for prostate cancer cell growth and survival.
Q2: What is the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound?
A2: this compound exhibits its own distinct pharmacokinetic profile. Research suggests it possesses clinically relevant anti-androgen capacities comparable to enzalutamide []. Studies have explored the relationship between its exposure levels and treatment response in patients with metastatic castration-resistant prostate cancer (mCRPC) [, ]. Further research has investigated the pharmacokinetic/pharmacodynamic relationship of enzalutamide and this compound in mCRPC patients [, ].
Q3: How does the structure of this compound relate to its activity?
A3: While specific structure-activity relationship (SAR) data for this compound might require further investigation, it's known that its structure closely resembles enzalutamide. The primary difference lies in the absence of a methyl group. This minor structural modification contributes to the distinct pharmacological profile of this compound compared to enzalutamide, influencing its potency, selectivity, and overall activity [].
Q4: What analytical methods are employed to study this compound?
A4: Several analytical methods have been developed and validated for the quantification of enzalutamide and this compound in biological samples. These include:
- HPLC-UV: This method, utilizing high performance liquid chromatography with ultraviolet detection, offers a simple and effective approach for quantifying both compounds in plasma from patients with mCRPC [, ].
- LC-MS/MS: This highly sensitive and specific method, employing liquid chromatography coupled with tandem mass spectrometry, allows for the simultaneous measurement of enzalutamide, this compound, and other metabolites in various biological matrices, including human plasma and animal tissues [, , ].
Q5: What is known about the potential for drug-drug interactions with this compound?
A5: Research suggests that both enzalutamide and this compound can interact with drug-metabolizing enzymes and transporters. Enzalutamide, for instance, can induce CYP3A4, a key enzyme involved in drug metabolism, potentially decreasing the levels of co-administered drugs metabolized by this enzyme [, ]. This compound, on the other hand, exhibits a stronger inhibitory effect on drug transporters like P-glycoprotein (P-gp), potentially increasing the exposure to co-administered drugs that are substrates of these transporters [, ]. This emphasizes the need for careful consideration of potential drug interactions in patients receiving enzalutamide therapy.
Q6: How does this compound distribute in the body?
A7: While this compound's distribution properties haven't been extensively studied in humans, research in mice provides valuable insights. Studies using LC-MS/MS determined the brain-to-plasma concentration ratios in mice, indicating that this compound achieves a higher concentration in the brain compared to enzalutamide []. This finding suggests that this compound may effectively penetrate the blood-brain barrier, highlighting its potential for targeting tumors in the central nervous system.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)
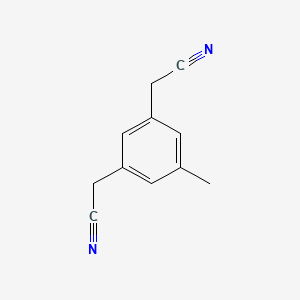

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
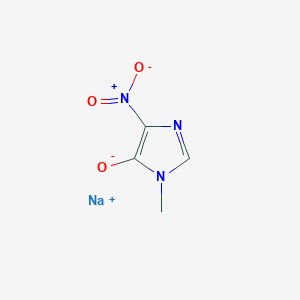
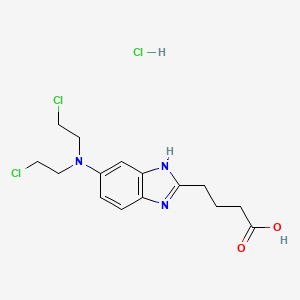
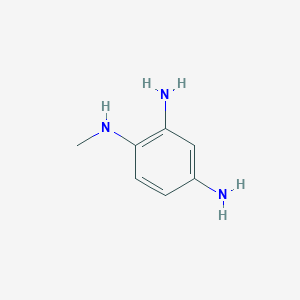
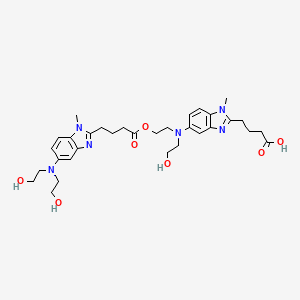


![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)
